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Safety Overview from the MOSAIC Study

Safety Parameter Finding

Study Identifier NCT03094832 [1]

Patient Population 49 participants (45 PROS, 4 Proteus syndrome) [1]
Median Age 7 years (range: 2-41) [1]

Median Treatment Duration 20.5 months (range: 9.9-45.6 months) [1]
Participants with 21 Drug-Related AE 23 (46.9%) [1]

| Most Common Drug-Related AEs | * Decreased neutrophil count (12.2%) ¢ Increased blood insulin
(10.2%) « Stomatitis (10.2%) [1] | | Grade 3 Drug-Related AEs | 1 participant (2.0%) with deep vein
thrombosis [1] | | AEs Leading to Discontinuation/Death | None [1] | | Overall Conclusion | Safe and

tolerable in the studied population [1] |

Dosing and Monitoring Protocols

The safety profile was established using specific dosing and patient management strategies.
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e Dosing Regimen: In the MOSAIC study, the starting dose was 15 mg/m? orally once daily for the
first three 28-day cycles. Patients were escalated to 25 mg/m? daily provided no clinically significant
drug-related toxicities were observed [1] [2].

¢ Safety Monitoring: Protocol-mandated monitoring included regular laboratory assessments such as
complete blood count, metabolic panels (including blood glucose and insulin), and liver and renal
function tests [1] [3]. In clinical practice, weekly point-of-care testing for hyperglycemia and glycosuria
is also recommended [3].

e Dose Modifications: The protocol allowed for dose delays and reductions to manage treatment-
related toxicity. Once the dose was reduced, re-escalation was not permitted [2].

Mechanism of Action and Experimental Rationale

Miransertib is an investigational, orally administered drug classified as a potent, selective, allosteric pan-
AKT inhibitor [2] [4]. Its mechanism and therapeutic rationale are based on the molecular drivers of PROS

and Proteus syndrome.

The diagram below illustrates the targeted signaling pathway and miransertib's point of inhibition.
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Miransertib inhibits AKT to modulate the PI3K-AKT-mTOR pathway.

e Pathway Dysregulation: Both PROS and Proteus syndrome are caused by gain-of-function
mutations that lead to over-activation of the PIBK-AKT-mTOR signaling pathway, a critical regulator
of cell growth, metabolism, and proliferation [2] [5]. PROS is linked to somatic mutations in the
PIK3CA gene, while Proteus syndrome is driven by mutations in the AKT1 gene [1] [2].

o Therapeutic Targeting: By selectively inhibiting AKT, miransertib acts downstream of these
mutations to suppress the exaggerated signaling that causes the characteristic tissue overgrowth and
vascular malformations [2] [5].
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Comparative Context from Other Research

The safety profile of miransertib appears favorable when considered alongside other targeted therapies for

related disorders.

e Comparison with Alpelisib: Alpelisib, a PI3K inhibitor, was evaluated in the EPIK-P1 study for
PROS. In that study, 38.6% of patients experienced a drug-related adverse event, and no drug-
related deaths occurred [2].

e Comparison with Sirolimus: The mTOR inhibitor sirolimus has been used for similar conditions but
was associated with a high rate of adverse events, some severe, leading to treatment withdrawal in
18% of patients in one study [5]. In contrast, no participants discontinued miransertib due to drug-
related AEs in the MOSAIC study [1].

Conclusion for Professionals

In summary, the phase 1/2 MOSAIC study provides robust evidence that long-term treatment with
miransertib is safe and tolerable in patients with PROS and Proteus syndrome, with a manageable adverse
event profile predominantly characterized by laboratory abnormalities like neutropenia and

hyperinsulinemia.

Need Custom Synthesis?
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References

1. Safety findings from the phase 1/2 MOSAIC study of ... [pubmed.ncbi.nim.nih.gov]
2. Safety findings from the phase 1/2 MOSAIC study of ... [pmc.ncbi.nlm.nih.gov]

3. Investigational treatment with miransertib (ARQ 092) [bio-protocol.org]

4. Miransertib (ARQ-092) | Akt inhibitor | Mechanism [selleckchem.com]

5. Clinical experience with the AKT1 inhibitor miransertib in ... [pmc.ncbi.nim.nih.gov]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12296598/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7913425/
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40713644/
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://www.smolecule.com/products/s002503?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/40713644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12296598/
https://bio-protocol.org/exchange/minidetail?id=9028597&type=30
https://www.selleckchem.com/products/miransertib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7913425/
https://www.smolecule.com/products/s002503?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

To cite this document: Smolecule. [Miransertib safety and tolerability profile]. Smolecule, [2026].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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